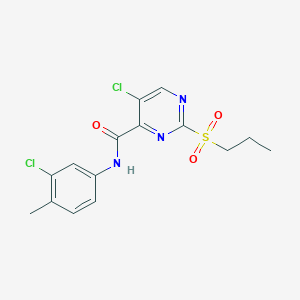![molecular formula C20H24N2O2 B11407174 1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]-](/img/structure/B11407174.png)
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with a methanol group at the 2-position, an alpha-methyl group, and a 4-(4-methylphenoxy)butyl substituent, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methanol Group: The methanol group at the 2-position can be introduced via a nucleophilic substitution reaction using appropriate alcohol derivatives.
Attachment of the Alpha-Methyl Group: The alpha-methyl group is typically introduced through alkylation reactions using methyl halides or similar reagents.
Addition of the 4-(4-Methylphenoxy)butyl Group: This step involves the reaction of the benzimidazole derivative with 4-(4-methylphenoxy)butyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]- is likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The benzimidazole core can bind to specific sites on these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-methanol: Lacks the alpha-methyl and 4-(4-methylphenoxy)butyl groups, making it less complex.
2-Methylbenzimidazole: Similar core structure but lacks the methanol and 4-(4-methylphenoxy)butyl groups.
4-(4-Methylphenoxy)butylbenzimidazole: Contains the 4-(4-methylphenoxy)butyl group but lacks the methanol and alpha-methyl groups.
Uniqueness
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where precise molecular interactions are crucial.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-11-17(12-10-15)24-14-6-5-13-22-19-8-4-3-7-18(19)21-20(22)16(2)23/h3-4,7-12,16,23H,5-6,13-14H2,1-2H3 |
InChI Key |
LVNSTELSZNLVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



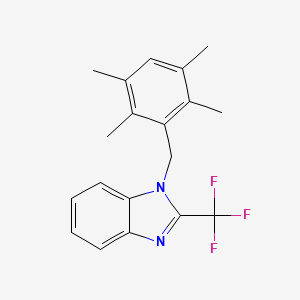
![2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11407113.png)
![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11407123.png)
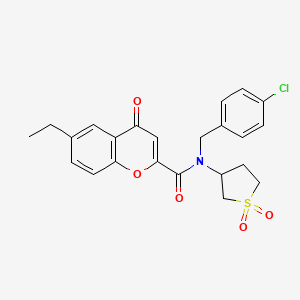
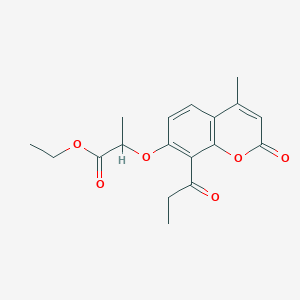
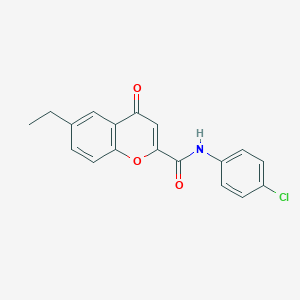
![7-(4-chlorophenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11407136.png)

![3-cyclopentyl-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407151.png)
![6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11407157.png)
![2-[(3-methoxyphenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole](/img/structure/B11407162.png)

